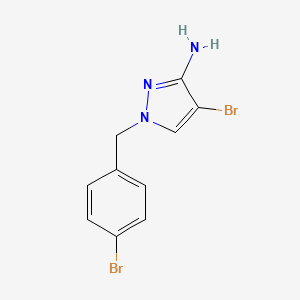

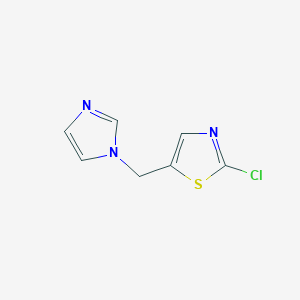

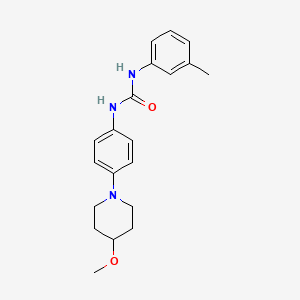

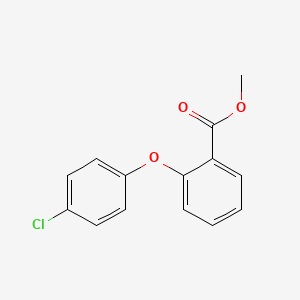

2-chloro-5-(1H-imidazol-1-ylmethyl)-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-5-(1H-imidazol-1-ylmethyl)-1,3-thiazole is an organic compound that belongs to the thiazole family of heterocyclic compounds. It is a derivative of the thiazole ring, which is a five-membered aromatic ring containing two nitrogen atoms and three sulfur atoms. This compound is an important intermediate in the synthesis of other thiazole derivatives and has been found to have many potential applications in the fields of medicinal chemistry and drug discovery.

Applications De Recherche Scientifique

Therapeutic Versatility of Imidazo[2,1-b]-Thiazoles

Imidazo[2,1-b]thiazole, a structurally related compound, showcases a broad spectrum of pharmacological activities, serving as a foundational moiety in medicinal chemistry. The derivatives of imidazo[2,1-b]thiazole have been extensively investigated for their diverse therapeutic applications. This includes the development of new derivatives with a wide range of pharmacological effects, highlighting the compound's versatility and its potential in the design of new therapeutics (Shareef et al., 2019).

Novel Thiazole Derivatives and Their Patented Applications

The synthesis and patenting of novel thiazole derivatives have shown significant advancements, with applications ranging from antimicrobial, antifungal, antiviral, to neuroprotective and antitumor activities. This review emphasizes the therapeutic potential of thiazole derivatives, underscoring the molecule's importance in drug discovery and development (Leoni et al., 2014). Additionally, thiazole derivatives are explored for their pharmacological activity toward receptors, showcasing the unpredictability of pharmacological activity due to structural modifications of a prototype drug molecule (Leoni et al., 2014).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, including those structurally similar to 2-chloro-5-(1H-imidazol-1-ylmethyl)-1,3-thiazole, have shown promising antitumor activity. These compounds, undergoing preclinical testing, offer insights into the synthesis of compounds with varied biological properties, potentially leading to new antitumor drugs (Iradyan et al., 2009).

Pharmacological Properties of Chlormethiazole

Chlormethiazole, a thiazole derivative, has a long history of use as a sedative agent, with its action involving the potentiation of GABA activity. Its role as a neuroprotective agent has been explored in animal models of stroke, highlighting its potential in preventing the anatomical and functional effects of stroke despite challenges in clinical trials (Wilby & Hutchinson, 2006).

Synthesis and Transformation of Phosphorylated 1,3-Azoles

The synthesis of phosphorylated 1,3-azoles, including thiazoles, has been extensively reviewed, showcasing the chemical and biological properties of these derivatives. This review highlights the methods and applications of 4-phosphorylated imidazole derivatives, illustrating the wide range of activity from insectoacaricidal to antihypertensive and neurodegenerative effects (Abdurakhmanova et al., 2018).

Mécanisme D'action

Target of Action

Imidazole derivatives, which this compound is a part of, are known to have a broad range of biological activities . They are key components to functional molecules used in various applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, leading to changes in biological function .

Biochemical Pathways

Imidazole derivatives are known to affect a variety of biochemical pathways, leading to downstream effects .

Result of Action

Imidazole derivatives are known to have a variety of effects at the molecular and cellular level .

Propriétés

IUPAC Name |

2-chloro-5-(imidazol-1-ylmethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3S/c8-7-10-3-6(12-7)4-11-2-1-9-5-11/h1-3,5H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVLPCLPBKNVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S)-7-[(2-Methylpropan-2-yl)oxycarbonyl]-1,4-dioxa-7-azaspiro[4.4]nonane-8-carboxylic acid](/img/structure/B2695562.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-3-carboxamide](/img/structure/B2695563.png)

![methyl 3-(N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2695566.png)

![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl]oxypropanoate](/img/structure/B2695568.png)

![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B2695572.png)

![(E)-5-bromo-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2695575.png)